5-Ethoxyfuran-2-carboxylic acid
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Overview
Description
5-Ethoxyfuran-2-carboxylic acid: is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an ethoxy group at the 5-position and a carboxylic acid group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethoxyfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 5-ethoxyfuran using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve the carboxylation of Grignard reagents . This method includes the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-ethoxyfuran-2-methanol or other reduced derivatives.
Substitution: Formation of 5-substituted furan-2-carboxylic acids with various functional groups.
Scientific Research Applications
5-Ethoxyfuran-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxyfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the ethoxy group, making it less hydrophobic and potentially altering its biological activity.
5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of an ethoxy group, which can affect its reactivity and interactions with biological targets.
5-Hydroxymethylfuran-2-carboxylic acid: Has a hydroxymethyl group, which can introduce additional hydrogen bonding interactions.
Uniqueness: 5-Ethoxyfuran-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties .
Properties
IUPAC Name |
5-ethoxyfuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAWNGVJRQXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354383 |
Source
|
Record name | 5-ethoxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115102-47-1 |
Source
|
Record name | 5-ethoxyfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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